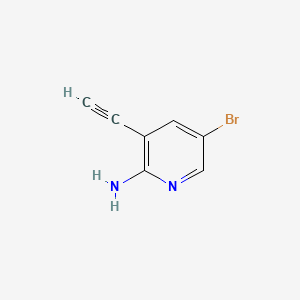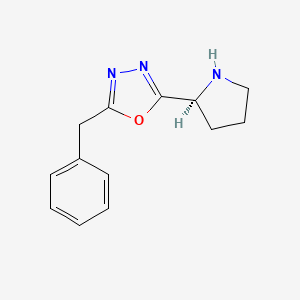
(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases . The compound also contains a benzyl substituent at the pyrrolidine nitrogen .
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The molecular structure of “(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole” is characterized by a pyrrolidine ring and a benzyl substituent . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds can be complex and varied. For example, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Wissenschaftliche Forschungsanwendungen
Biological and Pharmacological Activities
1,3,4-oxadiazole derivatives have been extensively explored for their wide range of biological and pharmacological activities. These compounds have been identified as having anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. Their peculiar structural features, including the pyridine type of nitrogen atom, enable effective binding with various enzymes and receptors through multiple weak interactions, thereby eliciting a range of bioactivities (Verma et al., 2019).
Antimicrobial and Antitubercular Properties
1,3,4-oxadiazole derivatives have shown promising antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. The structural diversity of these compounds allows for the development of new drugs with potential efficacy against various microbial strains, some of which exceed the activity of known antibiotics (Glomb & Świątek, 2021).
Potential in Drug Development
The oxadiazole core, particularly the 1,3,4-oxadiazole scaffold, is a significant pharmacophore in drug development, displaying various pharmacological properties. This has led to the inclusion of oxadiazole derivatives in the development of new therapeutic agents with high efficacy and lower toxicity. Their application extends beyond medicinal chemistry into areas such as polymers, luminescent materials, and electron-transporting materials (Rana et al., 2020).
Synthetic Strategies and Applications
Recent reviews have focused on the synthetic strategies for preparing oxadiazole derivatives, highlighting their importance in psychological disorders treatment. The variability in chemical synthesis offers numerous pathways for developing compounds targeting mental health issues like parkinsonism, Alzheimer's disease, schizophrenia, and epileptic disorders (Saxena et al., 2022).
Metal-Ion Sensing and Analytical Applications
Oxadiazole derivatives, especially those containing the 1,3,4-oxadiazole ring, have found applications in the development of chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for selective metal-ion sensing, demonstrating the versatility of these compounds beyond pharmacological uses (Sharma et al., 2022).
Eigenschaften
IUPAC Name |
2-benzyl-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)9-12-15-16-13(17-12)11-7-4-8-14-11/h1-3,5-6,11,14H,4,7-9H2/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVKEUGTTJQQPZ-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C(O2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NN=C(O2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)
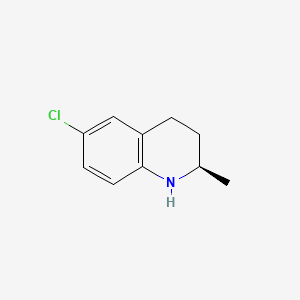
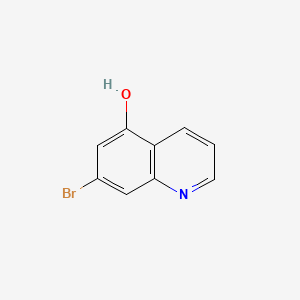
![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)
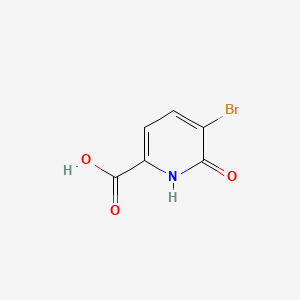
![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)

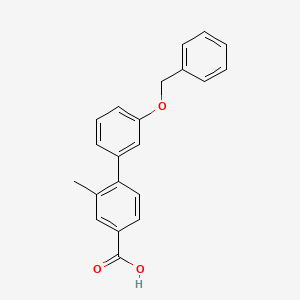
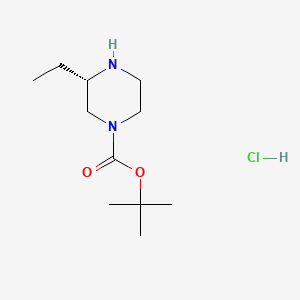
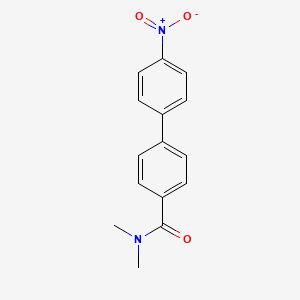

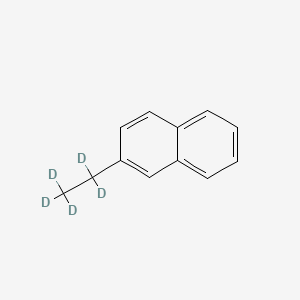
![GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B566711.png)
